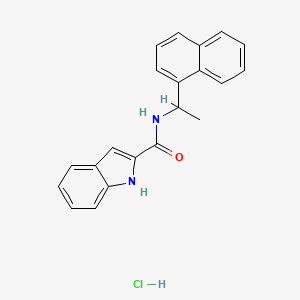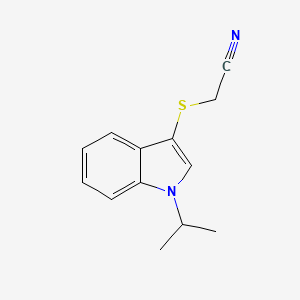
(S)-2-((R)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-(1H-imidazol-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(®-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound featuring two imidazole rings Imidazole is a five-membered ring containing two nitrogen atoms, which is a common structure in many biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(®-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-(1H-imidazol-4-yl)propanoic acid typically involves the formation of imidazole rings and the subsequent coupling of these rings with amino acids. One efficient method for preparing imidazole derivatives is through the reaction of amidines with ketones under transition-metal-free conditions . This method allows for the formation of imidazole rings with high yields and under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
(S)-2-(®-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-(1H-imidazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form imidazolones.
Reduction: Reduction reactions can convert imidazole rings to dihydroimidazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild conditions, making them suitable for various applications.
Major Products
The major products formed from these reactions include imidazolones from oxidation, dihydroimidazoles from reduction, and substituted imidazole derivatives from nucleophilic substitution.
科学研究应用
(S)-2-(®-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-(1H-imidazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly those containing imidazole rings.
Biology: The compound is used in studies of enzyme mechanisms and protein-ligand interactions due to its structural similarity to histidine, an amino acid found in many proteins.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals, where imidazole derivatives are commonly employed.
作用机制
The mechanism of action of (S)-2-(®-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole rings can coordinate with metal ions in enzyme active sites, influencing the enzyme’s activity. Additionally, the compound can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function.
相似化合物的比较
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure to the compound .
Imidazole: A simple five-membered ring containing two nitrogen atoms, serving as a basic building block for more complex molecules.
Imidazolone: An oxidized form of imidazole, often used in biochemical studies.
Uniqueness
(S)-2-(®-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-(1H-imidazol-4-yl)propanoic acid is unique due to its dual imidazole rings and its ability to interact with a wide range of biological targets. This makes it a valuable compound for research and industrial applications, particularly in the development of new drugs and biochemical tools.
属性
分子式 |
C12H16N6O3 |
|---|---|
分子量 |
292.29 g/mol |
IUPAC 名称 |
(2S)-2-[[(2R)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C12H16N6O3/c13-9(1-7-3-14-5-16-7)11(19)18-10(12(20)21)2-8-4-15-6-17-8/h3-6,9-10H,1-2,13H2,(H,14,16)(H,15,17)(H,18,19)(H,20,21)/t9-,10+/m1/s1 |
InChI 键 |
SGCGMORCWLEJNZ-ZJUUUORDSA-N |
手性 SMILES |
C1=C(NC=N1)C[C@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N |
规范 SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,8,10,11,13,14-Hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one](/img/structure/B12941364.png)
![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B12941365.png)
![[6-(Hexylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B12941368.png)


![4,5-Dichloro-2-[(1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B12941395.png)

![tert-Butyl (2R,3S,3aR,6S,7aS)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12941411.png)
![(S)-4-(2-(4-Chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidine](/img/structure/B12941423.png)


![1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate](/img/structure/B12941433.png)
![2-Bromo-1-(2-{[2-(pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12941434.png)
![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12941440.png)
